molecular formula C10H9FO4 B13610785 3-(4-Fluoro-2-methoxyphenyl)-2-oxopropanoic acid

3-(4-Fluoro-2-methoxyphenyl)-2-oxopropanoic acid

Cat. No.: B13610785
M. Wt: 212.17 g/mol
InChI Key: QYWDZOAQFJAEAC-UHFFFAOYSA-N
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Description

3-(4-Fluoro-2-methoxyphenyl)-2-oxopropanoic acid is an organic compound characterized by the presence of a fluorine atom and a methoxy group attached to a benzene ring, along with a keto group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-2-methoxyphenyl)-2-oxopropanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-fluoro-2-methoxybenzene.

    Formation of Intermediate: The intermediate compound is formed by reacting 4-fluoro-2-methoxybenzene with a suitable reagent, such as acetic anhydride, under acidic conditions.

    Oxidation: The intermediate is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to introduce the keto group.

    Final Product:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar steps but optimized for higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-2-methoxyphenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the keto group to an alcohol group.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-(4-Fluoro-2-methoxyphenyl)-2-oxopropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-2-methoxyphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and the methoxy group can influence the compound’s binding affinity and selectivity. The keto group plays a crucial role in the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-methoxyphenylboronic acid
  • 4-Fluorophenylboronic acid
  • 2-Fluoro-4-methoxyphenylboronic acid

Uniqueness

3-(4-Fluoro-2-methoxyphenyl)-2-oxopropanoic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H9FO4

Molecular Weight

212.17 g/mol

IUPAC Name

3-(4-fluoro-2-methoxyphenyl)-2-oxopropanoic acid

InChI

InChI=1S/C10H9FO4/c1-15-9-5-7(11)3-2-6(9)4-8(12)10(13)14/h2-3,5H,4H2,1H3,(H,13,14)

InChI Key

QYWDZOAQFJAEAC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)F)CC(=O)C(=O)O

Origin of Product

United States

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